5-bromo-2'-O-methyl-Uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’-O-Methyluridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
An efficient and facile strategy has been developed for the bromination of nucleosides using sodium monobromoisocyanurate. This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. Unprotected and also several protected nucleosides were brominated in moderate to high yields following this procedure .
Industrial Production Methods
The industrial production of 5-Bromo-2’-O-Methyluridine involves the reaction of 5’-O-dimethoxytrityluridine with sodium monobromoisocyanurate in a mixture of water and acetonitrile in the presence of sodium azide. This reaction produces the bromo nucleoside in high yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-O-Methyluridine undergoes various types of chemical reactions, including:
Substitution Reactions: Bromination at the C-5 position of pyrimidine nucleosides.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Sodium Monobromoisocyanurate: Used for bromination.
Sodium Azide: Used in the reaction mixture for bromination.
Acetonitrile and Water Mixture: Solvent system for the reaction.
Major Products
The major product formed from the bromination reaction is 5-Bromo-2’-O-Methyluridine itself, which can be further used in various applications .
Scientific Research Applications
5-Bromo-2’-O-Methyluridine has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other nucleoside analogs.
Biology: Incorporated into DNA for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Used in the production of modified oligonucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-2’-O-Methyluridine involves its incorporation into DNA, where it acts as an antimetabolite. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-Deoxyuridine: Another brominated nucleoside analog with antiviral and antineoplastic properties.
5-Iodo-2’-Deoxyuridine: Similar to 5-Bromo-2’-Deoxyuridine but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-2’-O-Methyluridine is unique due to its specific modification at the 2’-O position with a methyl group, which enhances its stability and incorporation into DNA. This modification makes it particularly useful in studying DNA synthesis and repair mechanisms .
Properties
IUPAC Name |
5-bromo-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBSBZVARUGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.